molecular formula C8H8F3NO3S B12597343 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine CAS No. 914776-02-6

2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine

Cat. No.: B12597343
CAS No.: 914776-02-6
M. Wt: 255.22 g/mol
InChI Key: XWKBEUXKELBHAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine typically involves the reaction of 2-methoxyaniline with trifluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trifluoromethanesulfonyl chloride .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-4-(trifluoromethylsulfonyl)benzaldehyde .

Scientific Research Applications

2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound. This can affect various biochemical pathways and molecular interactions, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4-(trifluoromethanesulfonyl)aniline
  • 2-Methoxy-4-(trifluoromethylthio)benzenamine
  • 2-Methoxy-4-(pentafluorosulfanyl)benzenamine

Uniqueness

2-Methoxy-4-(trifluoromethylsulfonyl)benzenamine is unique due to the presence of both a methoxy group and a trifluoromethylsulfonyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various chemical transformations and applications .

Properties

CAS No.

914776-02-6

Molecular Formula

C8H8F3NO3S

Molecular Weight

255.22 g/mol

IUPAC Name

2-methoxy-4-(trifluoromethylsulfonyl)aniline

InChI

InChI=1S/C8H8F3NO3S/c1-15-7-4-5(2-3-6(7)12)16(13,14)8(9,10)11/h2-4H,12H2,1H3

InChI Key

XWKBEUXKELBHAU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)S(=O)(=O)C(F)(F)F)N

Origin of Product

United States

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